molecular formula C15H16N2 B14113056 N-Benzyl-2-methylbenzenecarboximidamide

N-Benzyl-2-methylbenzenecarboximidamide

Cat. No.: B14113056
M. Wt: 224.30 g/mol
InChI Key: IVLIWIKMJVQHGF-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylbenzenecarboximidamide is an organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methylbenzenecarboximidamide typically involves the reaction of 2-methylbenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-2-methylbenzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-methylbenzamide
  • N-Benzyl-2-methylbenzylamine
  • N-Benzyl-2-methylbenzylcarbamate

Uniqueness

N-Benzyl-2-methylbenzenecarboximidamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in medicinal chemistry and other fields of research. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological activities .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N'-benzyl-2-methylbenzenecarboximidamide

InChI

InChI=1S/C15H16N2/c1-12-7-5-6-10-14(12)15(16)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

IVLIWIKMJVQHGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=NCC2=CC=CC=C2)N

Origin of Product

United States

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